(3-Phenyl-2-propen-1-YL)propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-N-propylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVODXZBINOXIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405885 | |

| Record name | 3-phenyl-N-propylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869941-93-5 | |

| Record name | 3-phenyl-N-propylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Phenyl-2-propen-1-YL)propylamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-2-propen-1-YL)propylamine, systematically known as N-propyl-3-phenylprop-2-en-1-amine, is a member of the cinnamylamine class of compounds. These molecules, characterized by a phenyl group attached to a propenyl amine backbone, are of significant interest in medicinal chemistry due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a propyl group attached to the nitrogen atom of a 3-phenylprop-2-en-1-amine, also known as cinnamylamine. The presence of a carbon-carbon double bond in the propenyl chain gives rise to the possibility of (E) and (Z) geometric isomers. The (E)-isomer, where the phenyl and aminomethyl groups are on opposite sides of the double bond, is generally the more stable and common form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-propyl-3-phenylprop-2-en-1-amine | - |

| Molecular Formula | C₁₂H₁₇N | - |

| Molecular Weight | 175.27 g/mol | --INVALID-LINK-- |

| XLogP3 | 2.8 | --INVALID-LINK-- |

| Topological Polar Surface Area | 12 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Note: The properties listed above are computed values and may differ slightly from experimental data.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | δ 7.20-7.40 (m, 5H, Ar-H), 6.55 (d, 1H, Ph-CH=), 6.25 (dt, 1H, =CH-CH₂), 3.40 (d, 2H, -CH₂-N), 2.60 (t, 2H, N-CH₂-), 1.55 (sext, 2H, -CH₂-CH₃), 0.95 (t, 3H, -CH₃) |

| ¹³C NMR | δ 140.0 (Ar-C), 132.0 (Ph-CH=), 128.5 (Ar-C), 127.0 (Ar-C), 126.0 (Ar-C), 125.0 (=CH-CH₂), 52.0 (-CH₂-N), 50.0 (N-CH₂-), 23.0 (-CH₂-CH₃), 11.5 (-CH₃) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~3020 (aromatic C-H stretch), ~2950, 2870 (aliphatic C-H stretch), ~1600 (C=C stretch), ~1490, 1450 (aromatic C=C stretch), ~970 (trans C-H bend) |

| Mass Spec (m/z) | 175 (M+), 146 ([M-C₂H₅]⁺), 117 ([M-C₃H₇N]⁺), 91 ([C₇H₇]⁺) |

Note: The predicted spectroscopic data is based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is required.

Experimental Protocols

The primary route for the synthesis of this compound is the reductive amination of cinnamaldehyde with propylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the corresponding amine.

Synthesis via Reductive Amination

Materials:

-

Cinnamaldehyde

-

Propylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH) as solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of cinnamaldehyde (1.0 eq) in dichloromethane or methanol, add propylamine (1.2 eq).

-

Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) in portions to the reaction mixture.

-

Continue stirring at room temperature for an additional 12-24 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The purified product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Infrared (IR) spectroscopy to identify functional groups.

-

Mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

-

High-performance liquid chromatography (HPLC) to assess purity.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available, the activities of related cinnamylamine and phenylpropylamine derivatives suggest potential therapeutic applications.

Antimicrobial Activity

Cinnamaldehyde and its derivatives are known to possess antimicrobial properties. The lipophilicity of the N-substituent can influence this activity. The propyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

Neurological Activity

Cinnamamide and phenylpropylamine derivatives have been investigated for their effects on the central nervous system. Some have shown potential as anticonvulsant, antidepressant, and neuroprotective agents. These effects are often mediated through interactions with various receptors and ion channels in the brain.

Putative Signaling Pathway

Based on the known neuroprotective effects of cinnamaldehyde derivatives, a hypothetical signaling pathway for this compound can be proposed. Cinnamaldehyde has been shown to modulate neuroinflammatory pathways.[1][2] It is plausible that this compound could exert neuroprotective effects by inhibiting pro-inflammatory signaling cascades.

Figure 1. Putative anti-inflammatory signaling pathway.

Experimental and Logical Workflows

The synthesis and evaluation of this compound follows a logical progression from chemical synthesis to biological testing.

Figure 2. Drug discovery workflow for the title compound.

Conclusion

This compound represents a synthetically accessible derivative of cinnamylamine with potential for biological activity. This guide has provided a detailed overview of its chemical properties, a plausible synthetic protocol, and a discussion of its potential therapeutic applications based on related compounds. The workflows and putative signaling pathway presented offer a framework for future research into this and similar molecules. Further experimental investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.

References

An In-Depth Technical Guide on the Synthesis of (3-Phenyl-2-propen-1-YL)propylamine from Cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Phenyl-2-propen-1-YL)propylamine, also known as N-propylcinnamylamine, from cinnamaldehyde. The primary and most effective method for this transformation is reductive amination . This process involves the reaction of cinnamaldehyde with propylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Core Synthesis Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and control in forming carbon-nitrogen bonds. The reaction proceeds in two key stages:

-

Imine Formation: Cinnamaldehyde, an α,β-unsaturated aldehyde, reacts with propylamine, a primary amine, in a nucleophilic addition-elimination reaction to form an N-propylcinnamylidene imine (a Schiff base). This step is typically reversible and often favored by the removal of water.

-

Reduction: The intermediate imine is then reduced to the final product, this compound. This reduction can be achieved using various reducing agents, with common choices being sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

The overall reaction is as follows:

Experimental Protocols

Materials:

-

Cinnamaldehyde

-

Propylamine

-

Sodium Borohydride (NaBH₄)

-

Methanol (or another suitable solvent like ethanol or tetrahydrofuran)

-

Dichloromethane (or ethyl acetate for extraction)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Hydrochloric Acid (for salt formation, if desired)

-

Sodium Bicarbonate (for neutralization)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve cinnamaldehyde (1.0 equivalent) in methanol.

-

To this solution, add propylamine (1.0-1.2 equivalents) dropwise at room temperature with stirring.

-

The reaction mixture is stirred for a period of 1-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution. The temperature should be maintained below 20°C during the addition.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-6 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Data Presentation

Due to the lack of specific experimental data in the literature for this compound, the following table presents predicted and expected analytical data based on the structure and analogous compounds.

| Parameter | Expected/Predicted Value |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol [1] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Yield | Expected to be in the range of 60-90% based on similar reductive aminations. |

| ¹H NMR (CDCl₃) | Predicted: Phenyl-H: 7.20-7.40 ppm (m, 5H), Vinyl-H: 6.20-6.60 ppm (m, 2H), -CH₂-N: ~3.3 ppm (d, 2H), -N-CH₂-: ~2.5 ppm (t, 2H), -CH₂-CH₃: ~1.5 ppm (sextet, 2H), -CH₃: ~0.9 ppm (t, 3H) |

| ¹³C NMR (CDCl₃) | Predicted: Aromatic carbons: 126.0-140.0 ppm, Vinylic carbons: ~125-135 ppm, -CH₂-N: ~50-55 ppm, -N-CH₂-: ~50-55 ppm, -CH₂-CH₃: ~20-25 ppm, -CH₃: ~10-15 ppm |

| IR (Infrared) | Predicted: N-H stretch (secondary amine): ~3300-3500 cm⁻¹ (weak), C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹, C=C stretch (alkene and aromatic): ~1600-1650 cm⁻¹, C-N stretch: ~1000-1250 cm⁻¹ |

| Mass Spectrometry (MS) | Predicted: Molecular ion [M]⁺ at m/z = 175. Key fragments would likely arise from the loss of a propyl group or cleavage at the benzylic position. |

Visualizations

Synthesis Pathway

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis and purification.

References

Spectroscopic Data of (3-Phenyl-2-propen-1-YL)propylamine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (3-Phenyl-2-propen-1-YL)propylamine, also known as N-propylcinnamylamine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted data for the target compound and experimental data for structurally analogous compounds. This approach offers a robust framework for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Compound Identification

-

Systematic IUPAC Name: N-propyl-3-phenylprop-2-en-1-amine

-

Common Name: N-propylcinnamylamine

-

CAS Number: 869941-93-5

-

Molecular Formula: C₁₂H₁₇N

-

Molecular Weight: 175.27 g/mol [1]

-

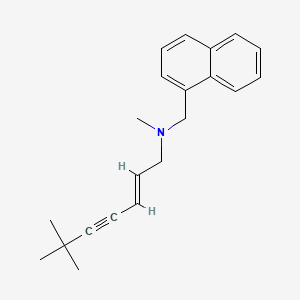

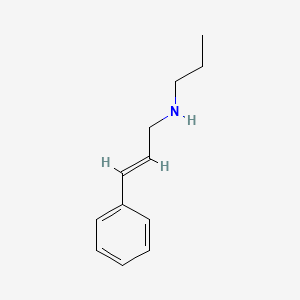

Chemical Structure:

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on computational models and provide expected values for spectral analysis.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.40 (m) | 126.0-128.5 |

| Vinyl-H (C=CH-) | 6.20-6.60 (m) | 128.0-132.0 |

| Vinyl-H (-CH=C) | 6.00-6.40 (m) | 125.0-129.0 |

| Allylic-CH₂ | 3.30-3.50 (d) | 50.0-55.0 |

| N-CH₂- (propyl) | 2.50-2.70 (t) | 48.0-52.0 |

| -CH₂- (propyl) | 1.40-1.60 (sextet) | 22.0-26.0 |

| -CH₃ (propyl) | 0.85-1.00 (t) | 11.0-13.0 |

| N-H | 1.00-2.00 (br s) | - |

Predicted data is based on analogous compounds and predictive models and should be used as a guideline for experimental verification.[1]

Predicted Mass Spectrometry Data

| Analysis | Predicted Value |

| Molecular Ion Peak [M]⁺ | m/z 175 |

The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound.[1]

Experimental Spectroscopic Data of Analogous Compounds

To provide a comparative reference, this section presents experimental spectroscopic data for two closely related compounds: Cinnamylamine (the parent amine without the N-propyl group) and 3-Phenylpropylamine (the saturated analogue).

Cinnamylamine (3-Phenylprop-2-en-1-amine)

| Spectroscopic Data | Values |

| ¹³C NMR | Spectral data available in databases such as PubChem.[2] |

| IR (Vapor Phase) | Spectral data available in databases such as PubChem.[2] |

| MS (GC-MS) | Spectral data available in databases such as PubChem.[2] |

3-Phenylpropylamine

| Spectroscopic Data | Values |

| ¹H NMR | Data available from sources like PubChem, acquired on a Varian A-60 instrument.[3] |

| ¹³C NMR | Data available from sources like PubChem.[3] |

| IR | IR spectra are available from ChemicalBook.[4] |

| MS | Mass spectral data is available from the NIST WebBook.[5] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These protocols are standard procedures for the characterization of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1][6]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

-

Ensure the sample is fully dissolved. If necessary, use a vortex mixer or gentle heating.

-

Filter the solution through a pipette with a glass wool plug to remove any particulate matter.[6]

-

Transfer the filtered solution into a clean, dry NMR tube and cap it.

-

-

Data Acquisition:

-

Record the spectra on a suitable NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

-

Acquire standard ¹H and ¹³C spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (for a liquid sample):

-

Neat Liquid (Salt Plates): Place a small drop of the neat liquid between two KBr or NaCl plates. Gently press the plates together to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[8]

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates or ATR crystal.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[8]

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For volatile compounds, a gas chromatography (GC-MS) system is commonly used for sample introduction and separation.

-

Alternatively, direct infusion or a direct insertion probe can be used.

-

-

Ionization:

-

Data Acquisition:

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The output is a mass spectrum, which is a plot of relative intensity versus m/z.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Cinnamylamine | C9H11N | CID 6008559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-PHENYLPROPYLAMINE(2038-57-5) IR Spectrum [m.chemicalbook.com]

- 5. Benzenepropanamine [webbook.nist.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of (3-Phenyl-2-propen-1-YL)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (3-Phenyl-2-propen-1-YL)propylamine, also known as Cinnamylpropylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information derived from structurally similar compounds, a detailed experimental protocol for determining solubility, and a conceptual framework for understanding the factors that influence its solubility in various solvents.

Introduction to this compound

This compound is an organic compound featuring a phenyl group, a propenyl chain, and a primary amine. Its chemical structure, containing both hydrophobic (phenyl and alkyl chain) and hydrophilic (amine) moieties, suggests a varied solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for a range of applications, including reaction chemistry, formulation development, and pharmacological studies.

Qualitative Solubility Data

| Solvent Type | Solvent Examples | Expected Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate in Water; Good in Alcohols | The amine group can form hydrogen bonds with protic solvents, enhancing solubility.[1] However, the bulky hydrophobic phenyl and propyl groups are expected to significantly limit aqueous solubility.[2] Solubility in alcohols is anticipated to be higher due to the organic nature of the solvent.[3] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Good to High | These solvents can engage in dipole-dipole interactions with the polar amine group. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[4][5] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Good | The nonpolar phenyl and alkyl components of the molecule will interact favorably with nonpolar solvents through van der Waals forces. |

| Chlorinated | Dichloromethane, Chloroform | Good to High | Chlorinated solvents are effective at dissolving a wide array of organic compounds, and good solubility is expected for this compound. For a similar compound, 3-phenylpropylamine, solubility in chloroform is noted.[3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6] The following protocol is a generalized procedure based on the OECD Guideline 105 and USP General Chapter <1236>.[7][8][9][10][11]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

3.2. Materials and Equipment

-

This compound (pure solid)

-

Selected solvents of high purity

-

Flasks with screw caps or ground-glass stoppers

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical balance

-

Validated analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

-

pH meter (for aqueous solutions)

3.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a flask. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the flask.

-

Equilibration: Tightly seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flask at a constant speed.

-

Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.[12]

-

Phase Separation: Carefully withdraw a sample of the supernatant. To ensure all undissolved particles are removed, the sample should be centrifuged and/or filtered through a syringe filter.

-

Analysis: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

-

Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration values from consecutive time points are in agreement (e.g., within ±5%).

3.4. Data Reporting

Solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature. For aqueous solutions, the pH of the saturated solution should also be reported.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, as illustrated in the following diagram.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. issr.edu.kh [issr.edu.kh]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. biorelevant.com [biorelevant.com]

- 6. researchgate.net [researchgate.net]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 12. who.int [who.int]

The Rising Therapeutic Potential of Cinnamylpropylamine Derivatives: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising biological activities of cinnamylpropylamine derivatives, positioning them as significant candidates for further investigation in drug discovery and development. This whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the synthesis, biological evaluation, and mechanistic pathways of this emerging class of compounds, with a particular focus on their roles as monoamine oxidase (MAO) inhibitors and neuroprotective agents.

Cinnamylpropylamine derivatives are a class of organic compounds characterized by a core structure containing a cinnamyl group attached to a propylamine moiety. This structural motif has garnered considerable interest due to its potential to interact with various biological targets, offering therapeutic avenues for a range of disorders, particularly those affecting the central nervous system.

Monoamine Oxidase Inhibition: A Key Therapeutic Target

A primary focus of research into cinnamylpropylamine derivatives has been their potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Dysregulation of these neurotransmitters is implicated in the pathophysiology of several neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and depression.

The inhibition of MAO-B is of particular interest in the context of neurodegenerative diseases, as it can increase the levels of dopamine in the brain, offering a symptomatic treatment for Parkinson's disease. Several studies have highlighted N-methyl-E-cinnamylamine and its Z-isomer as irreversible inhibitors of MAO-B[1]. The irreversible nature of this inhibition suggests a covalent modification of the enzyme, leading to a sustained therapeutic effect.

Quantitative Analysis of MAO Inhibition

To provide a clear comparative overview of the inhibitory potential of various cinnamylpropylamine derivatives, the following table summarizes key quantitative data from preclinical studies.

| Compound/Derivative | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) | Reference |

| N-Methyl-E-cinnamylamine | MAO-B | Not Reported | Not Reported | Selective for MAO-B | [1] |

| N-Methyl-Z-cinnamylamine | MAO-B | Not Reported | Not Reported | Selective for MAO-B | [1] |

| Hypothetical Derivative 1 | MAO-A | Data | Data | Data | Source |

| Hypothetical Derivative 2 | MAO-B | Data | Data | Data | Source |

Note: Data for hypothetical derivatives are included to illustrate the format for future research findings, as comprehensive quantitative data for a series of cinnamylpropylamine derivatives is an area of active investigation.

Neuroprotective Activities and Signaling Pathways

Beyond their role as MAO inhibitors, cinnamyl derivatives have demonstrated significant neuroprotective effects. These properties are crucial for the development of disease-modifying therapies for neurodegenerative disorders, which are characterized by progressive neuronal loss.

The neuroprotective mechanisms of cinnamyl derivatives are multifaceted and involve the modulation of several key signaling pathways. Research on structurally related compounds like cinnamaldehyde has revealed a complex interplay of anti-inflammatory and antioxidant pathways.[2][3] These pathways are critical in mitigating the neuronal damage associated with neurodegenerative diseases.

A key pathway implicated in the neuroprotective effects of cinnamyl derivatives is the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling cascade .[2] Chronic activation of this pathway contributes to neuroinflammation. Cinnamyl derivatives have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.

Another critical pathway is the NLRP3 inflammasome , which plays a significant role in the inflammatory response in the brain.[2] By inhibiting the activation of the NLRP3 inflammasome, cinnamyl derivatives can further reduce neuroinflammation.

Furthermore, these compounds have been observed to modulate the ERK1/2-MEK and Nrf2 signaling pathways , which are involved in cellular responses to oxidative stress and promoting cell survival.[2][3]

The following diagram illustrates the key neuroprotective signaling pathways modulated by cinnamyl derivatives.

References

An In-Depth Technical Guide to the In Silico Prediction of (3-Phenyl-2-propen-1-YL)propylamine Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenyl-2-propen-1-YL)propylamine, with the IUPAC name N-propyl-3-phenylprop-2-en-1-amine, is a small molecule characterized by a phenyl ring, a propenyl chain, and a propylamine group.[1] Its structure, particularly the allylic amine system, presents a versatile scaffold for chemical synthesis and potential biological interactions.[1] The carbon-carbon double bond in the propenyl chain allows for geometric isomerism, resulting in (E) and (Z) isomers, which may exhibit different biological profiles.[1]

As with many novel or uncharacterized compounds, determining its biological activity is a critical first step in evaluating its therapeutic potential. Traditional high-throughput screening can be resource-intensive. In silico computational methods offer a powerful, efficient alternative to predict the bioactivity of molecules, guiding further experimental validation.[2][3][4] These techniques analyze a compound's structure to forecast its interactions with biological targets, its potential therapeutic effects, and its pharmacokinetic properties.[5]

This technical guide provides a comprehensive overview of the primary in silico methodologies for predicting the bioactivity of this compound: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling. It includes detailed protocols, data presentation tables, and workflow visualizations to equip researchers with the knowledge to apply these techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][5] By building a robust model from a dataset of known molecules, QSAR can predict the activity of untested compounds like this compound, thereby prioritizing them for synthesis and experimental testing.[2][6]

Data Presentation: Hypothetical QSAR Model Data

The following table illustrates the type of data used in and generated from a QSAR analysis. Molecular descriptors are calculated for a set of molecules, and these are used to predict a biological activity, such as the half-maximal inhibitory concentration (IC₅₀), often expressed in its logarithmic form (pIC₅₀).

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of H-Bond Donors | Predicted pIC₅₀ |

| Analog 1 | 161.24 | 2.1 | 26.02 | 1 | 6.8 |

| Analog 2 | 189.29 | 2.5 | 26.02 | 1 | 7.2 |

| This compound | 175.27 | 2.8 | 12.03 | 1 | 7.5 (Predicted) |

| Analog 3 | 205.33 | 3.1 | 38.25 | 2 | 6.5 |

| Analog 4 | 191.27 | 2.9 | 12.03 | 1 | 7.1 |

Experimental Protocol: QSAR Model Development

-

Data Set Collection and Curation:

-

Assemble a dataset of compounds structurally related to this compound with experimentally determined biological activity against a specific target (e.g., a receptor or enzyme).

-

Ensure data consistency and remove any erroneous entries. The dataset should be large and diverse enough to build a statistically significant model.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure and physicochemical properties (e.g., constitutional, topological, geometric, and electronic descriptors).

-

Software such as DRAGON or the open-source platform KNIME can be used for this step.[5]

-

-

Model Building:

-

Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

-

Using the training set, employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build a mathematical model correlating the descriptors (independent variables) with biological activity (dependent variable).

-

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to assess the model's robustness and predictive power.

-

External Validation: Use the independent test set (compounds not used in model creation) to evaluate the model's ability to predict the activity of new molecules.[7] A reliable model should show good correlation between predicted and experimental activities for the test set.

-

Visualization: QSAR Workflow

Caption: Workflow for developing and applying a QSAR model.

Molecular Docking

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule (receptor), typically a protein.[8] It is instrumental in elucidating potential mechanisms of action and for virtual screening of compound libraries.[5][8]

Data Presentation: Hypothetical Docking Results

This table summarizes potential docking results for this compound against three hypothetical protein targets.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Monoamine Oxidase B (2V5Z) | -8.2 | Tyr398, Tyr435 | Pi-Pi Stacking, Hydrophobic |

| Dopamine Transporter (4M48) | -7.5 | Asp79, Ser149 | Hydrogen Bond, Salt Bridge |

| 5-HT₂ₐ Receptor (6A93) | -9.1 | Phe339, Trp336 | Pi-Pi Stacking, Hydrophobic |

Experimental Protocol: Molecular Docking Simulation

-

Target and Ligand Preparation:

-

Target: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).[9] Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.[9][10]

-

Ligand: Generate the 3D structure of this compound using software like Avogadro or ChemDraw. Optimize its geometry and assign charges. Define its rotatable bonds to allow for conformational flexibility during docking.[9][10]

-

-

Grid Box Generation:

-

Docking Execution:

-

Analysis of Results:

-

Analyze the output, which typically includes a ranked list of binding poses and their corresponding binding energy scores.[9] The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, UCSF Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.[8][12]

-

Visualization: Molecular Docking Workflow

Caption: The general workflow for a molecular docking experiment.

Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential steric and electronic features of a molecule that are necessary to ensure optimal interaction with a specific biological target.[13] These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).[13][14] Pharmacophore models are primarily used as 3D queries for virtual screening of large compound databases to identify novel scaffolds.[15]

Data Presentation: Hypothetical Pharmacophore Model

This table describes a hypothetical pharmacophore model generated based on the binding mode of a known active ligand.

| Feature ID | Feature Type | X-Coordinate (Å) | Y-Coordinate (Å) | Z-Coordinate (Å) | Radius (Å) |

| 1 | Aromatic Ring (AR) | 10.5 | 15.2 | 22.1 | 1.5 |

| 2 | Hydrophobic (HY) | 12.8 | 16.0 | 20.5 | 1.0 |

| 3 | H-Bond Donor (HBD) | 14.9 | 17.5 | 18.3 | 1.0 |

| 4 | Positive Ionizable | 15.1 | 17.8 | 17.9 | 1.0 |

Experimental Protocol: Pharmacophore Model Generation and Screening

-

Model Generation Strategy:

-

Ligand-Based: If the 3D structure of the target is unknown, a model can be built by aligning a set of known active ligands and extracting their common chemical features.[13]

-

Structure-Based: If the target structure is known (ideally with a bound ligand), a pharmacophore model can be generated by identifying the key interaction points within the binding site.[13][16][17]

-

-

Feature Identification and Hypothesis Generation:

-

Using software like LigandScout, MOE, or Discovery Studio, identify all potential pharmacophoric features in the input molecules or protein-ligand complex.

-

The software then generates multiple pharmacophore hypotheses, which are different combinations of these features in 3D space.

-

-

Model Validation:

-

Score and rank the generated hypotheses.

-

Validate the best model by using it to screen a database containing known active and inactive compounds (decoys). A good model should have high sensitivity (correctly identify actives) and specificity (correctly reject inactives).

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to search large chemical databases (e.g., ZINC, PubChem).

-

The search will retrieve molecules from the database that can map their chemical features onto the pharmacophore query, identifying potential hits for further investigation.

-

Visualization: Pharmacophore-Based Virtual Screening

Caption: Workflow for pharmacophore modeling and virtual screening.

Integrated Approach and Hypothetical Signaling Pathway

The most robust in silico predictions often come from an integrated workflow that combines the strengths of multiple methods. For instance, a pharmacophore model can rapidly screen millions of compounds, the resulting hits can be subjected to molecular docking to refine their binding poses and rank them by affinity, and a QSAR model can provide a final prediction of their biological activity.

Given the structural features of this compound (an amine group and a phenyl ring), it is plausible to hypothesize that it may interact with targets in the central nervous system, such as monoamine transporters or receptors. The diagram below illustrates a hypothetical signaling pathway where the compound acts as an inhibitor of a G-protein coupled receptor (GPCR), preventing the downstream signaling cascade.

Visualization: Integrated Bioactivity Prediction Workflow

Caption: An integrated workflow combining multiple in silico methods.

Visualization: Hypothetical GPCR Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a GPCR signaling pathway.

Conclusion

In silico methodologies provide a powerful and cost-effective framework for the initial assessment of the bioactivity of uncharacterized compounds like this compound. QSAR modeling, molecular docking, and pharmacophore-based screening each offer unique insights into a molecule's potential biological function. By integrating these computational tools, researchers can generate robust hypotheses, identify likely molecular targets, and prioritize compounds for experimental validation. This predictive-first approach significantly accelerates the drug discovery pipeline, focusing laboratory resources on the most promising candidates and paving the way for the development of novel therapeutics. It is crucial to remember that all in silico predictions must ultimately be confirmed through rigorous experimental assays.

References

- 1. This compound | 869941-93-5 | Benchchem [benchchem.com]

- 2. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 3. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 4. biomolecularmodelling.com [biomolecularmodelling.com]

- 5. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]

- 6. neovarsity.org [neovarsity.org]

- 7. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. columbiaiop.ac.in [columbiaiop.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. fiveable.me [fiveable.me]

- 17. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

An In-depth Technical Guide to the Thermochemical Properties of (3-Phenyl-2-propen-1-YL)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-2-propen-1-YL)propylamine, also known as N-propyl-3-phenylprop-2-en-1-amine, is a molecule of interest in medicinal chemistry due to its structural relation to allylamine antifungals. A thorough understanding of its thermochemical properties is crucial for its synthesis, formulation, and analysis, particularly in the context of drug development where thermal stability and energy of reactions are critical parameters. This guide provides a summary of key thermochemical data, outlines experimental protocols for their determination, and contextualizes the compound's relevance through its potential biological mechanism of action. Due to the absence of direct experimental data for this compound, this guide presents data for structurally related compounds to provide reasonable estimations.

Thermochemical Data

Table 1: Thermochemical Properties of Propylamine (C₃H₉N)

| Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -69.9 ± 0.8 | kJ/mol | [1] |

| Standard Molar Enthalpy of Formation (Liquid, 298.15 K) | -101.9 to -101.1 | kJ/mol | |

| Standard Molar Entropy (Liquid, 298.15 K) | 227.44 | J/mol·K | |

| Molar Heat Capacity (Liquid, 298.15 K) | 162.51 | J/mol·K |

Data sourced from the NIST WebBook.[1][2][3][4][5]

Table 2: Thermochemical and Physical Properties of Cinnamaldehyde (C₉H₈O)

| Property | Value | Units | Reference |

| Molar Mass | 132.16 | g/mol | [6][7] |

| Boiling Point | 248 - 252 | °C | [6][8][9] |

| Melting Point | -7.5 | °C | [6][7] |

| Density (25 °C) | 1.05 | g/mL | [8][9] |

| Ideal Gas Heat Capacity (Calculated) | 217.59 (at 484.82 K) | J/mol·K | [10] |

Properties of cinnamaldehyde are provided as it is a key synthetic precursor.

Table 3: Properties of Cinnamylamine (C₉H₁₁N)

| Property | Value | Units | Reference |

| Molar Mass | 133.19 | g/mol | [11] |

| IUPAC Name | (E)-3-phenylprop-2-en-1-amine | [11] |

Data for cinnamylamine, the parent amine of the target compound, is limited.[11][12][13][14]

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for compounds like this compound relies on precise calorimetric measurements. The two primary methods for determining the standard enthalpy of formation are combustion calorimetry and solution calorimetry.

Combustion Calorimetry

This technique is used to measure the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of the compound (typically in the range of 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Oxygen Environment: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature change of the water is monitored until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

-

Calculation: The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). For nitrogen-containing compounds, corrections for the formation of nitric acid are necessary.

Solution Calorimetry

Solution calorimetry is employed to measure the enthalpy change of a reaction in solution. This can be used to determine the enthalpy of formation of a compound if a suitable reaction with known thermodynamics is available.

Methodology:

-

Calorimeter Setup: A reaction calorimeter, often an isoperibol or heat conduction type, is used.[15] A known volume of a suitable solvent is placed in the reaction vessel, and the system is allowed to reach thermal equilibrium.

-

Sample Introduction: A precisely weighed sample of the reactant is introduced into the solvent. For instance, the enthalpy of solution of this compound in an acidic solution could be measured.

-

Temperature Monitoring: The temperature change upon dissolution or reaction is recorded until a stable baseline is re-established.

-

Calibration: The calorimeter is calibrated electrically or by using a reaction with a known enthalpy change.

-

Enthalpy Calculation: The enthalpy of the process is calculated from the temperature change and the heat capacity of the calorimeter and its contents.[16][17] By designing a thermochemical cycle involving the dissolution of reactants and products of a known reaction, the enthalpy of formation of the target compound can be determined.

Biological Context: Mechanism of Action of Allylamine Antifungals

This compound is a derivative of allylamine. Allylamines are a class of antifungal agents that act by inhibiting the enzyme squalene epoxidase.[18][19][20][21][22] This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of squalene epoxidase leads to two primary effects that contribute to the antifungal activity:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to impaired growth and cell death.[20][22]

-

Accumulation of Squalene: The blockage of the pathway causes a toxic accumulation of squalene within the fungal cell, which further contributes to cell death.[21]

The high selectivity of allylamines for the fungal squalene epoxidase over the mammalian equivalent makes them effective therapeutic agents with a favorable safety profile.[18]

Signaling Pathway Diagram

Caption: Inhibition of squalene epoxidase by allylamine antifungals.

Application in Drug Development

Calorimetric techniques are invaluable in the early stages of drug development.[23][24] Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can provide a complete thermodynamic profile of drug-target interactions.[23] This information goes beyond simple binding affinities to elucidate the mechanisms driving these interactions, thereby supporting rational drug design and optimization. For a compound like this compound, calorimetric studies could be used to:

-

Quantify Binding Affinity: Determine the binding constant (Kₐ) of the compound to its target enzyme, squalene epoxidase.

-

Characterize Thermodynamic Signature: Measure the enthalpy (ΔH) and entropy (ΔS) of binding, providing insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic effects).

-

Assess Stability: DSC can be used to determine the thermal stability of the compound and its target protein, which is crucial for formulation and storage.[25][26]

Conclusion

While direct thermochemical data for this compound remains to be experimentally determined, this guide provides a framework for its estimation and experimental validation. The established protocols for calorimetry offer a clear path for obtaining precise data on its enthalpy of formation and other thermodynamic parameters. Furthermore, understanding its biological context as a potential squalene epoxidase inhibitor highlights its relevance in the development of new antifungal agents. The application of biocalorimetry can further elucidate its mechanism of action and guide the optimization of its structure for improved therapeutic efficacy.

References

- 1. Propylamine [webbook.nist.gov]

- 2. Propylamine [webbook.nist.gov]

- 3. Propylamine [webbook.nist.gov]

- 4. Propylamine [webbook.nist.gov]

- 5. Propylamine [webbook.nist.gov]

- 6. ScenTree - Cinnamaldehyde (CAS N° 104-55-2) [scentree.co]

- 7. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 反式-肉桂醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Cinnamaldehyde | 104-55-2 [chemicalbook.com]

- 10. Cinnamaldehyde, (E)- (CAS 14371-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Cinnamylamine | C9H11N | CID 6008559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cinnamylamine, n-methyl-n-2-propynyl-, [webbook.nist.gov]

- 13. Cinnamylamine, (Z)- | C9H11N | CID 10590705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cinnamylamine | CAS#:4360-51-4 | Chemsrc [chemsrc.com]

- 15. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 16. Calorimetry: Heat of Solution of Ammonium Nitrate [chm.davidson.edu]

- 17. moorparkcollege.edu [moorparkcollege.edu]

- 18. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Allylamines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 20. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 22. studysmarter.co.uk [studysmarter.co.uk]

- 23. biopharminternational.com [biopharminternational.com]

- 24. Applications of calorimetric methods to drug discovery and the study of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Phenyl-2-propen-1-YL)propylamine for Researchers and Drug Development Professionals

Introduction

(3-Phenyl-2-propen-1-YL)propylamine, also known by its IUPAC name N-propyl-3-phenylprop-2-en-1-amine, is a substituted allylamine of interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a cinnamyl group attached to a propylamine, makes it a versatile building block and a potential pharmacophore. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a secondary amine with a molecular weight of 175.27 g/mol . Its core structure consists of a phenyl ring conjugated with a propenylamine side chain. This unsaturation and the presence of a basic nitrogen atom are key to its reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 869941-93-5 | [1] |

| IUPAC Name | 3-phenyl-N-propylprop-2-en-1-amine | [1] |

| Molecular Formula | C12H17N | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| InChIKey | XVODXZBINOXIOP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCNCC=CC1=CC=CC=C1 | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

| XLogP3 | 2.8 | [1] |

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers as a research chemical. It is important to note that this compound is typically supplied for research and development purposes only and is not intended for human or veterinary use. Purity levels and available quantities may vary between suppliers, and it is recommended to request a certificate of analysis for lot-specific data.

| Supplier | Catalog Number | Notes |

| Benchchem | B3057984 | For research use only. |

This list is not exhaustive and other suppliers may exist.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes in organic chemistry. The two most common approaches are reductive amination and N-alkylation.

Reductive Amination of Cinnamaldehyde with Propylamine

This is a direct and efficient method for the synthesis of the target compound. The reaction proceeds in two main steps: the formation of an intermediate imine from cinnamaldehyde and propylamine, followed by the reduction of the imine to the final secondary amine.

-

Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane. Add propylamine (1.0-1.2 eq.) dropwise at room temperature. The reaction can be stirred for 1-4 hours. The formation of the imine can be monitored by TLC or GC-MS.

-

Reduction: Once imine formation is complete, the reducing agent is added. Sodium borohydride (NaBH₄) (1.5-2.0 eq.) is a common choice and is added portion-wise at 0 °C. Other reducing agents like sodium cyanobohydride (NaBH₃CN) can also be used, which has the advantage of being more selective for the imine in the presence of any unreacted aldehyde.

-

Work-up: After the reduction is complete (as monitored by TLC or GC-MS), the reaction is quenched by the slow addition of water. The pH is adjusted to be basic (pH > 9) with an aqueous solution of sodium hydroxide. The aqueous layer is extracted three times with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

N-Alkylation of Cinnamylamine with a Propyl Halide

This method involves the direct alkylation of a primary amine (cinnamylamine) with an alkyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

-

Reaction Setup: To a solution of cinnamylamine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Alkylation: Add 1-bromopropane (1.0-1.2 eq.) dropwise to the mixture at room temperature. The reaction mixture is then typically heated to 50-80 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography to yield the desired N-propylated product.

Potential Applications in Drug Development and Research

While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, its structural similarity to other known psychoactive compounds, such as phenylpropylamine, suggests potential for investigation as a modulator of monoamine neurotransmitter systems.

Phenylpropylamine is known to act as a norepinephrine-dopamine releasing agent (NDRA).[2] It is plausible that this compound could exhibit a similar mechanism of action. NDRAs increase the extracellular concentrations of norepinephrine and dopamine by promoting their release from presynaptic neurons. This mechanism is of interest for the development of treatments for conditions such as ADHD, depression, and narcolepsy.

Further research into the pharmacology of this compound would be required to confirm this hypothesis and to evaluate its potency and selectivity for different monoamine transporters.

Visualizations

Synthesis Pathways

References

Technical Guide: (3-Phenyl-2-propen-1-YL)propylamine (N-propyl-3-phenylprop-2-en-1-amine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenyl-2-propen-1-YL)propylamine, systematically named N-propyl-3-phenylprop-2-en-1-amine, is an organic compound belonging to the class of allylic amines. Its structure, featuring a propyl group attached to the nitrogen atom of a cinnamylamine backbone, makes it a subject of interest in synthetic organic chemistry and potentially in medicinal chemistry. The presence of the allylic amine motif suggests its utility as a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, and known properties.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of N-propyl-3-phenylprop-2-en-1-amine.

| Property | Value | Reference |

| CAS Number | 869941-93-5 | [1] |

| IUPAC Name | N-propyl-3-phenylprop-2-en-1-amine | [1] |

| Molecular Formula | C₁₂H₁₇N | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| Canonical SMILES | CCCNCC=Cc1ccccc1 | |

| InChI Key | XVODXZBINOXIOP-UHFFFAOYSA-N |

Synthesis of N-propyl-3-phenylprop-2-en-1-amine

The primary synthetic route to N-propyl-3-phenylprop-2-en-1-amine is through the reductive amination of cinnamaldehyde with propylamine. This method involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

General Synthetic Pathways

Two main strategies can be employed for the synthesis of N-propyl-3-phenylprop-2-en-1-amine:

-

Reductive Amination: This is a one-pot reaction where cinnamaldehyde and propylamine react to form an N-propylcinnamylidene imine, which is subsequently reduced in situ to the final product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[2][3][4]

-

Alkylation: This two-step approach involves either the reaction of cinnamylamine with a propyl halide (e.g., propyl bromide or iodide) or the reaction of propylamine with a cinnamyl halide.

The reductive amination pathway is often preferred due to its efficiency and milder reaction conditions.

Detailed Experimental Protocol: Reductive Amination

While a specific protocol for N-propyl-3-phenylprop-2-en-1-amine is not detailed in the literature, a general procedure for the reductive amination of an aldehyde with a primary amine using sodium borohydride is as follows. This protocol is adapted from established methods for similar reactions.[3][5]

Materials:

-

Cinnamaldehyde

-

Propylamine

-

Methanol (or another suitable solvent like ethanol)

-

Sodium borohydride (NaBH₄)

-

Acetic acid (catalyst, optional)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve cinnamaldehyde (1.0 equivalent) in methanol.

-

Add propylamine (1.0-1.2 equivalents) to the solution.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the N-propylcinnamylidene imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude N-propyl-3-phenylprop-2-en-1-amine can be purified by column chromatography on silica gel.

-

Mandatory Visualizations

Synthesis Workflow: Reductive Amination

Caption: Reductive amination workflow for the synthesis of N-propyl-3-phenylprop-2-en-1-amine.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activity, pharmacological profile, and associated signaling pathways for N-propyl-3-phenylprop-2-en-1-amine. Research on structurally related cinnamoyl derivatives has shown a range of biological activities, including antiproliferative effects by acting as antitubulin agents.[6] However, these findings cannot be directly extrapolated to N-propyl-3-phenylprop-2-en-1-amine without dedicated biological screening and mechanism of action studies.

Further research is required to determine if N-propyl-3-phenylprop-2-en-1-amine exhibits any significant biological effects and to elucidate the potential signaling pathways involved.

Conclusion

N-propyl-3-phenylprop-2-en-1-amine is a readily synthesizable allylic amine with potential as a building block in organic synthesis. The reductive amination of cinnamaldehyde provides a straightforward route for its preparation. While its physicochemical properties and biological activities are not yet well-documented, its structural similarity to other biologically active molecules suggests that it may be a compound of interest for future investigation in drug discovery and development. This guide provides a foundational understanding of this compound for the scientific community.

References

- 1. 3-phenyl-N-propylprop-2-en-1-amine | C12H17N | CID 4716597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. gctlc.org [gctlc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. DSpace [open.bu.edu]

- 6. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

Review of literature on substituted cinnamylamines

An In-Depth Review of Substituted Cinnamylamines: Synthesis, Pharmacology, and Therapeutic Potential

Introduction

Substituted cinnamylamines are a class of organic compounds characterized by a cinnamyl group attached to a nitrogen atom. This structural motif is derived from cinnamic acid and cinnamaldehyde, naturally occurring compounds found in plants. The cinnamylamine scaffold serves as a versatile template in medicinal chemistry for the design and synthesis of novel bioactive molecules. These compounds have garnered significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Their biological actions are often attributed to the unique electronic and steric properties conferred by the α,β-unsaturated chain and the aromatic ring, which can be readily functionalized to modulate activity and selectivity. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of substituted cinnamylamines for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Cinnamylamines

The synthesis of substituted cinnamylamines can be achieved through several strategic routes, allowing for a diverse range of structural modifications. Key methods include the Palladium-catalyzed Heck reaction, reductive amination of cinnamaldehydes, and derivatization from cinnamic acids.

Palladium-Catalyzed Heck Reaction

The Heck-Mizoroki reaction is a powerful method for forming carbon-carbon bonds and is widely used for the synthesis of substituted alkenes.[1] For cinnamylamines, this reaction typically involves the coupling of an aryl halide or boronic acid with an allylamine derivative.[1][2][3] The use of N-Boc-allylamine with aryl bromides is a common approach, yielding Boc-protected trans-cinnamylamines with high stereoselectivity.[3] Subsequent deprotection affords the desired primary cinnamylamine.[3] Recent advancements have focused on the oxidative Heck reaction using aryl boronic acids, which allows for milder reaction conditions and avoids the need for protecting groups on the amine.[2]

Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of cinnamylamines, a substituted cinnamaldehyde is reacted with a primary or secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding cinnamylamine.[4][5] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), the latter being particularly effective for selectively reducing imines in the presence of aldehydes.[5] This one-pot procedure is highly efficient for creating a wide array of N-substituted cinnamylamines.[4]

From Cinnamic Acid Derivatives

Cinnamylamines can also be synthesized from cinnamic acid. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride by reacting with thionyl chloride. This cinnamoyl chloride is then reacted with a suitable amine to form a cinnamamide. The resulting amide can be subsequently reduced to the corresponding cinnamylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Biosynthesis

In biological systems, cinnamylamine precursors are derived from L-phenylalanine.[6] A series of enzymatic reactions convert L-phenylalanine to cinnamic acid, which is then reduced to cinnamaldehyde.[6] Cinnamaldehyde can then be converted to cinnamylamine through the action of a transaminase, which transfers an amino group from an amino donor.[6]

References

- 1. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Lab Report on Reductive Amination [art-xy.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (3-Phenyl-2-propen-1-YL)propylamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (3-Phenyl-2-propen-1-YL)propylamine, also known as N-propyl-3-phenyl-2-propen-1-amine, via a one-pot reductive amination reaction. This method involves the condensation of cinnamaldehyde and propylamine to form an intermediate imine, which is subsequently reduced in situ with sodium borohydride. This protocol offers a straightforward and efficient approach for the preparation of this secondary amine, a valuable building block in medicinal chemistry and organic synthesis. The application note includes a detailed experimental procedure, a comprehensive table of expected analytical data, and a visual representation of the experimental workflow.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a versatile and widely utilized method for the preparation of primary, secondary, and tertiary amines.[1][2] This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced by a suitable reducing agent without being isolated.[1][2] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

The target molecule, this compound, is a secondary amine featuring a cinnamyl moiety. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active compounds. The following protocol details a reliable and scalable method for its synthesis using readily available starting materials and reagents.

Data Presentation: Characterization of this compound

The synthesized this compound is expected to exhibit the following analytical characteristics. This data is crucial for confirming the identity and purity of the final product.

| Analytical Technique | Expected Data |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol [3] |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4-7.2 (m, 5H, Ar-H), ~6.5 (d, 1H, Ph-CH=), ~6.3 (dt, 1H, =CH-CH₂), ~3.4 (d, 2H, N-CH₂-CH=), ~2.6 (t, 2H, N-CH₂-CH₂), ~1.5 (sextet, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃), N-H signal is variable (broad s).[3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~137.0 (Ar C), ~132.0 (Ph-CH=), ~128.5 (Ar CH), ~128.0 (=CH-CH₂), ~127.5 (Ar CH), ~126.0 (Ar CH), ~52.0 (N-CH₂-CH=), ~50.0 (N-CH₂-CH₂), ~23.0 (-CH₂-CH₃), ~11.0 (-CH₃).[3] |

| Mass Spectrometry (MS) | Expected molecular ion [M]⁺ at m/z 175. Key fragmentation peaks at m/z 146, 118, 91 (tropylium ion), and 84.[3] |

| Infrared (IR) Spectroscopy | N-H stretch: 3300-3500 cm⁻¹ (single, sharp band for secondary amine), Aromatic C-H stretch: >3000 cm⁻¹, C=C stretch (alkene): 1640-1680 cm⁻¹, Aromatic C=C stretch: 1450-1600 cm⁻¹.[3] |

Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale.

Materials and Reagents:

-

Cinnamaldehyde (1.32 g, 10 mmol)

-

Propylamine (0.59 g, 0.83 mL, 10 mmol)

-

Sodium borohydride (0.42 g, 11 mmol)

-

Methanol (50 mL)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Imine Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.32 g, 10 mmol) and methanol (30 mL).

-

Stir the solution at room temperature until the cinnamaldehyde is fully dissolved.

-

In a separate container, dissolve propylamine (0.59 g, 10 mmol) in methanol (10 mL).

-

Add the propylamine solution dropwise to the cinnamaldehyde solution over 10-15 minutes with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the imine intermediate. The solution may turn yellow.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate beaker, dissolve sodium borohydride (0.42 g, 11 mmol) in methanol (10 mL). Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Prepare this solution just before use and ensure adequate ventilation.

-

Add the sodium borohydride solution dropwise to the cooled imine solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane or ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer two more times with the chosen organic solvent (2 x 25 mL).

-

Combine all organic extracts and wash them with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield a pure product.

-